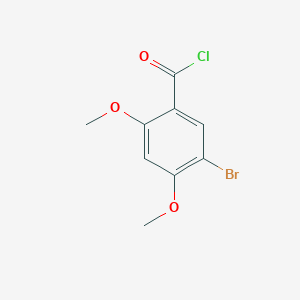

5-Bromo-2,4-dimethoxybenzoyl chloride

Description

Significance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, characterized by the functional group -COCl, are among the most reactive derivatives of carboxylic acids. This heightened reactivity stems from the strong electron-withdrawing nature of the chlorine atom, which polarizes the carbon-chlorine bond and renders the carbonyl carbon highly susceptible to nucleophilic attack. Consequently, the chloride ion is an excellent leaving group, facilitating a wide range of acylation reactions.

The primary significance of acyl chlorides lies in their ability to readily form new carbon-heteroatom and carbon-carbon bonds, making them crucial intermediates in the synthesis of a diverse array of organic compounds. They are extensively used in the preparation of:

Esters: Through reaction with alcohols (esterification).

Amides: Through reaction with amines (amidation).

Anhydrides: Through reaction with carboxylates.

Ketones: Through Friedel-Crafts acylation of aromatic compounds and reaction with organometallic reagents.

This versatility makes acyl chlorides foundational reagents in numerous industrial and academic settings, including the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.

Overview of Halogenated and Alkoxylated Benzoyl Chloride Derivatives in Complex Molecule Construction

The functionality of the parent benzoyl chloride can be significantly expanded by the introduction of substituents on the aromatic ring. Halogenated and alkoxylated benzoyl chloride derivatives are particularly important in the construction of complex molecules due to the synergistic effects of these substituents.

Halogen Substituents (e.g., Bromo): The bromine atom in 5-Bromo-2,4-dimethoxybenzoyl chloride acts as an electron-withdrawing group via induction, further enhancing the electrophilicity of the carbonyl carbon. More importantly, the bromo substituent provides a handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon-based fragments, enabling the construction of intricate molecular architectures.

Alkoxy Substituents (e.g., Methoxy): The two methoxy (B1213986) groups in this compound are strong electron-donating groups through resonance. This has a twofold effect. Firstly, they activate the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions. Secondly, and perhaps more significantly, they increase the reactivity of the acyl chloride. The presence of two methoxy groups in this compound results in a 65% increase in reactivity compared to the unsubstituted 5-bromobenzoyl chloride. smolecule.com This enhanced reactivity is attributed to the stabilization of the transition state during nucleophilic attack.

The combination of both halogen and alkoxy groups on the same benzoyl chloride molecule, as seen in the title compound, creates a highly versatile building block. The electron-donating methoxy groups enhance the reactivity of the acyl chloride function, while the bromine atom serves as a latent site for the introduction of further molecular complexity. This "push-pull" electronic nature allows for a stepwise and controlled construction of complex target molecules.

Rationale for Dedicated Academic Inquiry into this compound

The specific substitution pattern of this compound has prompted dedicated academic inquiry for several key reasons, primarily centered on its potential in medicinal chemistry and its utility as a versatile synthetic intermediate.

Structural analogs of this compound, particularly benzamide (B126) derivatives, have shown potential as multitargeted therapeutic agents. smolecule.com Research into substituted benzamides has revealed their ability to exhibit dual inhibitory activity against clinically relevant enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). smolecule.com This dual-action capability is a highly sought-after attribute in modern drug discovery, as it can lead to more effective treatments for complex diseases.

Furthermore, the structural features of this compound are relevant in the design of novel antimicrobial agents. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups can enhance the lipid solubility of molecules. smolecule.com When conjugated to antimicrobial peptides, this can facilitate their penetration through bacterial membranes, potentially leading to more potent antibiotics. smolecule.com

From a synthetic standpoint, the enhanced reactivity of this compound, due to its two methoxy groups, makes it an attractive reagent for efficient acyl transfer reactions. smolecule.com This allows for milder reaction conditions and potentially higher yields in the synthesis of complex molecules. The presence of the bromine atom also provides a valuable site for post-acylation modifications, allowing for the late-stage diversification of molecular scaffolds. This is a particularly powerful strategy in the generation of compound libraries for drug screening.

The compound's synthesis has also been a subject of study, with a focus on developing more sustainable, solvent-free methods. For instance, the direct refluxing of 5-bromo-2,4-dimethoxybenzoic acid with thionyl chloride offers a greener alternative to traditional solvent-intensive routes, achieving high yields while significantly reducing solvent waste. smolecule.com

In essence, the dedicated academic inquiry into this compound is driven by its potential as a scaffold for the development of new therapeutic agents and its utility as a highly reactive and versatile building block for the efficient construction of complex organic molecules.

Chemical Compound Information

| Compound Name |

| This compound |

| Acetylcholinesterase |

| 5-bromo-2,4-dimethoxybenzoic acid |

| Thionyl chloride |

| 5-bromobenzoyl chloride |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 96901-91-6 |

| Molecular Formula | C₉H₈BrClO₃ |

| Molecular Weight | 279.51 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

CAS No. |

96901-91-6 |

|---|---|

Molecular Formula |

C9H8BrClO3 |

Molecular Weight |

279.51 g/mol |

IUPAC Name |

5-bromo-2,4-dimethoxybenzoyl chloride |

InChI |

InChI=1S/C9H8BrClO3/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3 |

InChI Key |

ZTSBCWZHJRAURK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)Cl)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2,4 Dimethoxybenzoyl Chloride

Precursor Synthesis and Functionalization Pathways

The primary precursor for the target compound is 5-Bromo-2,4-dimethoxybenzoic acid. Its synthesis is strategically planned, involving the initial preparation of 2,4-dimethoxybenzoic acid followed by a regioselective bromination.

The most common and efficient route to 5-Bromo-2,4-dimethoxybenzoic acid involves the direct electrophilic bromination of 2,4-dimethoxybenzoic acid. This pathway is favored due to the high activation of the benzene (B151609) ring by the two methoxy (B1213986) groups, which facilitates a highly regioselective reaction. The starting material, 2,4-dimethoxybenzoic acid, is itself synthesized from simpler precursors, typically involving carboxylation and etherification steps.

The introduction of a bromine atom onto the 2,4-dimethoxybenzoic acid backbone is a critical step that requires precise regiochemical control. The electronic properties of the substituents on the aromatic ring govern the position of bromination. The two methoxy groups are strong activating, ortho, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group. The cumulative effect of these groups strongly directs the incoming electrophile (Br+) to the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group, and meta to the carboxylic acid.

Various brominating agents have been employed to achieve this transformation with high efficiency and selectivity. The use of N-bromosuccinimide (NBS) is a well-established method, providing high regioselectivity for the 5-position. smolecule.com Another effective reagent is tetrabutylammonium (B224687) tribromide (Bu₄NBr₃). rsc.org These modern reagents are often preferred over elemental bromine due to easier handling and reduced formation of byproducts. wku.edu

Table 1: Comparison of Bromination Reagents for 2,4-dimethoxybenzoic acid

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid | 50°C | Not specified | 95% regioselectivity | smolecule.com |

The synthesis of the key intermediate, 2,4-dimethoxybenzoic acid, originates from more fundamental building blocks. A common pathway starts with resorcinol (B1680541) (1,3-dihydroxybenzene).

Carboxylation of Resorcinol : The first step is the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid (β-resorcylic acid). This is typically achieved through the Kolbe-Schmitt reaction, where the phenoxide form of resorcinol reacts with carbon dioxide under pressure and heat. researchgate.netyoutube.comgoogle.com This reaction takes advantage of the high nucleophilicity of the phenoxide to attack the carbon dioxide electrophile. youtube.com

Etherification : The subsequent step involves the dimethoxylation of 2,4-dihydroxybenzoic acid. This is a Williamson ether synthesis, where the hydroxyl groups are converted to methoxy ethers. The reaction is carried out by treating 2,4-dihydroxybenzoic acid with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate). The base deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxides, which then attack the methylating agent to form the desired dimethoxy product.

Conversion of Carboxylic Acid to Acyl Chloride

The final stage of the synthesis involves the conversion of the carboxylic acid group of 5-Bromo-2,4-dimethoxybenzoic acid into a more reactive acyl chloride group. This transformation is crucial for subsequent reactions, such as Friedel-Crafts acylations. Thionyl chloride and oxalyl chloride are the most prominent reagents for this purpose. chemguide.co.ukorgoreview.com

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.com The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate and expels a chloride ion. rsc.orglibretexts.org The intermediate then collapses, driven by the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification. masterorganicchemistry.comyoutube.com

For the synthesis of 5-Bromo-2,4-dimethoxybenzoyl chloride, a solvent-free approach has been developed, which aligns with green chemistry principles. smolecule.com This method involves directly refluxing the carboxylic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction. smolecule.comresearchgate.net

Table 2: Optimized Conditions for Thionyl Chloride-Mediated Chlorination

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Stoichiometry | 1:1.4 (Acid:SOCl₂) | Minimizes side reactions | smolecule.com |

| Temperature | 70°C | Prevents decomposition of methoxy groups | smolecule.com |

| Catalyst | 0.5 mol% DMF | Accelerates acylation | smolecule.com |

| Solvent | None (Neat) | Reduces solvent waste by 78% | smolecule.com |

Oxalyl chloride ((COCl)₂) serves as a milder and more selective alternative to thionyl chloride for the preparation of acyl chlorides. wikipedia.org Its primary advantage is that the reaction can often be performed under less harsh conditions. The byproducts of the reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which facilitates an easy workup. youtube.com

When used with a catalytic amount of DMF, oxalyl chloride forms the Vilsmeier reagent (N,N-dimethylchloroiminium ion) in situ. wikipedia.org This iminium ion is a highly effective chlorinating agent that reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF catalyst in the process. wikipedia.orgyoutube.comechemi.com This catalytic cycle allows for high efficiency with only a substoichiometric amount of DMF. The reaction is typically conducted in an inert solvent such as dichloromethane (B109758). patsnap.comgoogle.com

Table 3: Comparison of Acyl Chloride Activating Agents

| Reagent | Typical Conditions | Byproducts | Key Features | Reference |

|---|---|---|---|---|

| Thionyl Chloride | Neat or in solvent, reflux temperature, cat. DMF | SO₂, HCl | Highly effective, economical, can be used without solvent | smolecule.comchemguide.co.uk |

| Oxalyl Chloride | Inert solvent (e.g., DCM), room temp. to reflux, cat. DMF | CO, CO₂, HCl | Milder conditions, more selective, volatile byproducts | wikipedia.orgyoutube.com |

Reaction Conditions and Catalyst Influence

The synthesis of this compound from its corresponding carboxylic acid, 5-bromo-2,4-dimethoxybenzoic acid, is typically achieved through the use of a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. smolecule.comchemguide.co.ukchemtube3d.com The reaction conditions are critical for achieving high yield and purity while minimizing side reactions.

Key parameters include the molar ratio of reactants, reaction temperature, and the use of a catalyst. A common approach involves the direct refluxing of 5-bromo-2,4-dimethoxybenzoic acid with thionyl chloride. smolecule.com An optimized stoichiometry is reported to be a 1:1.4 molar ratio of the carboxylic acid to thionyl chloride, which helps to minimize the formation of byproducts. smolecule.com The reaction temperature is carefully controlled, typically around 70°C, to prevent the decomposition of the heat-sensitive methoxy groups present on the aromatic ring. smolecule.com

The influence of catalysts is significant in accelerating the rate of this conversion. A catalytic amount of N,N-dimethylformamide (DMF), often as low as 0.5 mol%, is known to significantly speed up the acylation process, reducing reaction times to within 3–4 hours. smolecule.com The mechanism involves the formation of a Vilsmeier reagent intermediate from DMF and the chlorinating agent, which is a more potent acylating agent. wikipedia.org Other bases, such as pyridine (B92270), can also serve as catalysts in similar transformations. chemicalbook.com

The synthesis of the precursor, 5-bromo-2,4-dimethoxybenzoic acid, also relies heavily on catalytic control to ensure correct regiochemistry. The introduction of the bromine and methoxy groups onto the aromatic ring is directed by specific catalysts. For instance, Lewis acids like zinc chloride (ZnCl₂) and aluminum trichloride (B1173362) (AlCl₃) are instrumental in Friedel-Crafts reactions that guide electrophilic substitution. smolecule.com Specifically, bromination can be achieved with high regioselectivity (95% for the 5-position) using N-bromosuccinimide (NBS) in acetic acid. smolecule.com

Table 1: Influence of Catalysts and Conditions on Synthesis

| Parameter | Condition | Effect | Source |

|---|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. Volatile byproducts (SO₂ and HCl) simplify workup. masterorganicchemistry.com | smolecule.com |

| Catalyst | N,N-Dimethylformamide (DMF) (0.5 mol%) | Accelerates acylation, reducing reaction time to 3-4 hours. smolecule.com | smolecule.com |

| Molar Ratio (Acid:SOCl₂) | 1:1.4 | Minimizes side reactions and optimizes reagent use. smolecule.com | smolecule.com |

| Temperature | 70°C | Prevents decomposition of methoxy groups while ensuring a sufficient reaction rate. smolecule.com | smolecule.com |

| Precursor Bromination Catalyst | N-bromosuccinimide (NBS) | Achieves 95% regioselectivity for bromination at the 5-position. smolecule.com | smolecule.com |

Optimization of Synthetic Routes for Yield and Purity

Optimizing the synthesis of this compound involves careful management of both the reaction itself and the subsequent purification steps to maximize yield and ensure high purity. After the initial reaction with a chlorinating agent like thionyl chloride or oxalyl chloride, the crude product contains the desired acyl chloride along with excess reagent and byproducts. masterorganicchemistry.comorgsyn.org

A primary method for purification is distillation, often under reduced pressure (vacuum distillation). smolecule.com This technique is effective for separating the product from less volatile impurities and any remaining carboxylic acid. google.comlookchem.com Operating at low pressure (e.g., 0.1 mbar) and an elevated temperature (e.g., 150°C) allows for the efficient removal of the high-boiling product while leaving dimeric byproducts behind. smolecule.com Furthermore, coupling vacuum distillation with fractional condensation has been shown to significantly enhance yields, with reported improvements from 78% to 92%. smolecule.com

Recrystallization is another crucial technique for achieving high purity. After the removal of volatile components, the crude acyl chloride can be recrystallized from a suitable non-polar solvent, such as hexane. smolecule.com This process effectively removes soluble impurities, yielding a final product of high crystalline quality. For sensitive acyl chlorides, ensuring all operations are conducted in a dry, inert atmosphere (e.g., under nitrogen or argon) is vital to prevent hydrolysis back to the carboxylic acid, which is a common cause of reduced yield and purity. researchgate.net

Table 2: Comparison of Purification Methods

| Method | Description | Impact on Yield/Purity | Source |

|---|---|---|---|

| Vacuum Distillation | Separation based on boiling points under reduced pressure. Effective for removing excess SOCl₂. smolecule.com | Increases purity significantly. Coupled with fractional condensation, can boost yield from 78% to 92%. smolecule.com | smolecule.com |

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., hexane) and cooling to form pure crystals. | Removes impurities, leading to a highly pure final product. smolecule.com | smolecule.com |

| Inert Atmosphere | Performing purification steps under nitrogen or argon. | Prevents hydrolysis, thereby preserving yield and purity. researchgate.net | researchgate.net |

| Washing | For less hydrolysable acid chlorides, washing with a dilute sodium bicarbonate solution can remove acidic impurities. lookchem.com | Removes residual acid, but can be hazardous with readily hydrolysable compounds. lookchem.com | lookchem.com |

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical intermediates like this compound. The primary goal is to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

A significant green advancement in the synthesis of this compound is the adoption of solvent-free reaction conditions. smolecule.com The traditional method of converting carboxylic acids to acyl chlorides often involves using chlorinated solvents like dichloromethane or tetrahydrofuran. chemicalbook.com A greener alternative involves the direct reaction of 5-bromo-2,4-dimethoxybenzoic acid with thionyl chloride under reflux without any additional solvent. smolecule.com This approach has been reported to reduce solvent waste by as much as 78% while maintaining high product yields of 85–92%. smolecule.com The excess thionyl chloride can be removed by vacuum distillation and potentially recovered, further enhancing the sustainability of the process. smolecule.com

The choice of catalyst also has implications for green chemistry. While catalysts like DMF are effective, the synthesis of related compounds has explored the use of silica (B1680970) gel-supported Lewis acids, such as aluminum trichloride. google.com These heterogeneous catalysts offer advantages over their homogeneous counterparts, including easier separation from the reaction mixture (typically by simple filtration) and the potential for recycling and reuse. This reduces waste streams containing metal salts and simplifies the product workup. smolecule.com

Furthermore, the selection of chlorinating agents can be viewed through a green chemistry lens. While thionyl chloride is common, oxalyl chloride is also used. wikipedia.org Both reagents are advantageous because their byproducts (SO₂, HCl, CO, CO₂) are volatile gases, which simplifies product isolation compared to reagents like phosphorus trichloride (PCl₃) that produce solid or liquid byproducts (phosphorous acid) requiring separation. chemguide.co.ukpearson.comlibretexts.org

Analytical Methods for Process Monitoring in Synthesis

Effective monitoring of the synthetic process is essential for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. A suite of analytical methods is employed to track the conversion of 5-bromo-2,4-dimethoxybenzoic acid to this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of the reaction in real-time. chemicalbook.com By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the carboxylic acid spot and the appearance of a new spot corresponding to the acyl chloride product. The difference in polarity between the carboxylic acid (more polar) and the acyl chloride (less polar) allows for their clear separation on the plate.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the final product. GC separates the components of the mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for definitive identification. GC-MS analysis can confirm the purity of this compound to be greater than 98% and can detect residual solvents down to parts-per-million (ppm) levels. smolecule.com

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic technique used for both monitoring reaction progress and quantifying the purity of the final product. It is particularly useful for compounds that may not be volatile enough for GC.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product. The transformation of the carboxylic acid's hydroxyl proton signal to the characteristic chemical shifts of the acyl chloride confirms the reaction's success.

Infrared (IR) Spectroscopy: IR spectroscopy can also monitor the reaction. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher frequency (typically around 1750-1815 cm⁻¹) are clear indicators of the conversion.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2,4 Dimethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

5-Bromo-2,4-dimethoxybenzoyl chloride is a derivative of benzoyl chloride and, as such, its reactivity is primarily characterized by nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. The presence of two electron-donating methoxy (B1213986) groups at the ortho and para positions of the benzene (B151609) ring increases the electron density on the carbonyl carbon, which can influence the reactivity of the acyl chloride.

Aminolysis: Formation of Amides and Benzamide (B126) Derivatives

The reaction of this compound with primary and secondary amines, a process known as aminolysis, yields the corresponding N-substituted 5-bromo-2,4-dimethoxybenzamides. This reaction is a fundamental method for the formation of amide bonds. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl formed during the reaction.

The synthesis of various benzamide derivatives highlights the utility of this reaction. For instance, the reaction with aniline (B41778) and its substituted derivatives leads to the formation of N-aryl benzamides. Similarly, reactions with alkylamines produce N-alkyl benzamides. The specific reaction conditions, such as the solvent and the base used, can be optimized to achieve high yields of the desired amide products.

Table 1: Examples of Aminolysis Reactions with this compound

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Aniline | N-phenyl-5-bromo-2,4-dimethoxybenzamide | Pyridine, CH2Cl2, rt | Not specified |

| 2-Chloroaniline | N-(2-chlorophenyl)-5-bromo-2,4-dimethoxybenzamide | Pyridine, CH2Cl2, rt | Not specified |

| Benzylamine | N-benzyl-5-bromo-2,4-dimethoxybenzamide | Triethylamine, CH2Cl2, 0 °C to rt | Not specified |

Alcoholysis: Synthesis of Esters

The reaction of this compound with alcohols, known as alcoholysis, is a common method for the synthesis of esters. This reaction typically proceeds in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrogen chloride byproduct. The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

Specific examples of this reaction include the synthesis of methyl 5-bromo-2,4-dimethoxybenzoate and ethyl 5-bromo-2,4-dimethoxybenzoate. sobhabio.comsobhabio.com These reactions are generally carried out by treating the acyl chloride with the corresponding alcohol (methanol or ethanol) in the presence of a suitable base. The reaction conditions can be mild, often occurring at room temperature.

Table 2: Synthesis of Esters via Alcoholysis of this compound

| Alcohol Reactant | Product | Reaction Conditions | Yield (%) |

| Methanol | Methyl 5-bromo-2,4-dimethoxybenzoate sobhabio.com | Pyridine, CH2Cl2, rt | Not specified |

| Ethanol | Ethyl 5-bromo-2,4-dimethoxybenzoate sobhabio.com | Pyridine, CH2Cl2, rt | Not specified |

Thiolysis: Preparation of Thioesters

Thiolysis, the reaction of an acyl chloride with a thiol (a sulfur analog of an alcohol), is a direct method for the preparation of thioesters. Similar to aminolysis and alcoholysis, this reaction proceeds via nucleophilic acyl substitution where the sulfur atom of the thiol attacks the carbonyl carbon. A base is typically employed to facilitate the reaction and scavenge the HCl produced. While general methods for thioester synthesis are well-established, specific examples detailing the thiolysis of this compound are not extensively documented in the provided search results. However, based on the reactivity of acyl chlorides, it is expected to react readily with thiols like thiophenol in the presence of a base to yield the corresponding S-thioester.

Reactivity with Organometallic Reagents for Ketone and Alcohol Synthesis

This compound can react with various organometallic reagents to yield ketones or tertiary alcohols. The outcome of the reaction depends on the nature of the organometallic reagent and the reaction conditions.

With organocuprates, such as lithium dialkylcuprates (Gilman reagents), the reaction typically stops at the ketone stage. This is because organocuprates are softer nucleophiles and are less reactive towards the resulting ketone than the starting acyl chloride. This method provides a valuable route for the synthesis of unsymmetrical ketones.

In contrast, more reactive organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) often lead to the formation of tertiary alcohols. These reagents are strong nucleophiles and will react with the initially formed ketone in a second nucleophilic addition step. Controlling the reaction to isolate the ketone can be challenging and often requires low temperatures and careful stoichiometry. For example, the reaction of this compound with two equivalents of phenylmagnesium bromide would be expected to produce 1-(5-bromo-2,4-dimethoxyphenyl)-1,1-diphenylmethanol.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. In this reaction, an acyl chloride, such as this compound, reacts with an aromatic compound in the presence of a Lewis acid catalyst. The Lewis acid, commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the acyl chloride by forming a highly electrophilic acylium ion. tamu.edu This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

Formation of Aryl Ketones and Benzophenones

The Friedel-Crafts acylation of various aromatic substrates with this compound leads to the formation of a diverse range of aryl ketones and benzophenones. The regioselectivity of the acylation on the substrate is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups on the aromatic substrate facilitate the reaction and typically direct the incoming acyl group to the ortho and para positions.

For example, the acylation of anisole (B1667542) (methoxybenzene) is expected to yield primarily the para-acylated product, (5-bromo-2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone, due to the strong para-directing effect of the methoxy group and steric hindrance at the ortho positions. tamu.eduscirp.orgfrontiersin.orgbeilstein-journals.orgyoutube.com Similarly, the acylation of toluene (B28343) would yield a mixture of ortho and para isomers, with the para-substituted product, (5-bromo-2,4-dimethoxyphenyl)(4-methylphenyl)methanone, generally being the major product. scribd.comresearchgate.net The synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) from 5-bromo-2-chlorobenzoyl chloride and phenetole (B1680304) using aluminum chloride demonstrates a closely related transformation. google.comnih.gov

Table 3: Examples of Friedel-Crafts Acylation using this compound

| Aromatic Substrate | Major Product | Catalyst |

| Benzene | (5-Bromo-2,4-dimethoxyphenyl)(phenyl)methanone | AlCl₃ |

| Toluene | (5-Bromo-2,4-dimethoxyphenyl)(4-methylphenyl)methanone scribd.comresearchgate.net | AlCl₃ |

| Anisole | (5-Bromo-2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone tamu.eduscirp.orgfrontiersin.orgbeilstein-journals.orgyoutube.com | AlCl₃ / FeCl₃ |

| p-Xylene | (5-Bromo-2,4-dimethoxyphenyl)(2,5-dimethylphenyl)methanone | AlCl₃ |

Note: The products listed are the expected major isomers based on established principles of electrophilic aromatic substitution. Specific yield and isomer distribution data would require detailed experimental results which are not fully available in the provided search context.

Mechanistic Aspects and Acylium Ion Formation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, proceeding through a well-established mechanism. The reaction is initiated by the activation of the acyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion.

The presence of two electron-donating methoxy groups at the ortho and para positions of this compound has a significant impact on its reactivity. These groups increase the electron density on the aromatic ring and the carbonyl carbon, which in turn enhances the rate of nucleophilic attack. It has been reported that the presence of two methoxy groups in this compound leads to a 65% increase in reactivity compared to the unsubstituted 5-bromobenzoyl chloride. smolecule.com This enhanced reactivity is attributed to the substantial delocalization of electron density, with the resonance contribution reaching 23.5% in the disubstituted compound. smolecule.com This electronic enrichment facilitates the formation of the acylium ion and stabilizes the transition state of the reaction.

The general mechanism for the formation of the acylium ion from this compound is as follows:

Coordination of the Lewis acid: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride.

Formation of the acylium ion: The polarized C-Cl bond breaks, leading to the formation of the 5-bromo-2,4-dimethoxybenzoyl cation (an acylium ion) and the tetrachloroaluminate anion ([AlCl₄]⁻).

Electrophilic attack: The acylium ion, being a potent electrophile, is then attacked by the electron-rich aromatic substrate.

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the ring, yielding the final ketone product. The [AlCl₄]⁻ anion assists in the removal of this proton, regenerating the Lewis acid catalyst and forming HCl.

Regioselectivity in Substituted Aromatic Systems

The regiochemical outcome of Friedel-Crafts acylation reactions involving this compound and substituted aromatic substrates is dictated by the electronic and steric effects of the substituents on the aromatic ring of the substrate. The electron-donating or electron-withdrawing nature of these substituents directs the incoming acyl group to specific positions on the ring.

Activating Groups: Substituents that are electron-donating, such as alkyl, alkoxy, and amino groups, activate the aromatic ring towards electrophilic attack and are typically ortho- and para-directing. The acylation will preferentially occur at the para position to minimize steric hindrance, although some ortho substitution may also be observed.

Deactivating Groups: Electron-withdrawing groups, such as nitro, cyano, and carbonyl groups, deactivate the aromatic ring and are meta-directing.

The inherent substitution pattern of this compound, with its two methoxy groups and a bromine atom, does not influence the regioselectivity of the reaction on the substrate. Instead, the directing effects of the substituents on the aromatic substrate are the primary determinants of the final product's structure. For instance, in the acylation of anisole (methoxybenzene), the methoxy group of the anisole will direct the incoming 5-bromo-2,4-dimethoxybenzoyl group primarily to the para position.

| Substrate | Substituent | Directing Effect | Major Product(s) |

| Toluene | -CH₃ | Ortho, Para-directing | 4-Methyl-5'-bromo-2',4'-dimethoxybenzophenone |

| Anisole | -OCH₃ | Ortho, Para-directing | 4-Methoxy-5'-bromo-2',4'-dimethoxybenzophenone |

| Nitrobenzene | -NO₂ | Meta-directing | 3-Nitro-5'-bromo-2',4'-dimethoxybenzophenone |

| Chlorobenzene | -Cl | Ortho, Para-directing | 4-Chloro-5'-bromo-2',4'-dimethoxybenzophenone |

Catalyst Selection and Reaction Optimization

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in Friedel-Crafts acylation reactions with this compound.

Catalyst Selection: Lewis acids are the most commonly employed catalysts for these reactions. The strength of the Lewis acid can significantly influence the reaction rate and outcome.

Aluminum Chloride (AlCl₃): A strong and widely used Lewis acid that is highly effective for acylating a broad range of aromatic compounds. However, its high reactivity can sometimes lead to side reactions and lower selectivity. Comparative studies have shown that AlCl₃ outperforms ferric chloride (FeCl₃) in minimizing the formation of ortho-byproducts (less than 2% with AlCl₃ versus 12% with FeCl₃) in certain benzophenone (B1666685) syntheses. smolecule.com

Ferric Chloride (FeCl₃): A milder Lewis acid than AlCl₃, which can be advantageous when dealing with sensitive substrates or when higher selectivity is desired.

Zinc Chloride (ZnCl₂): Another common Lewis acid catalyst used in Friedel-Crafts reactions. smolecule.com

Silica (B1680970) Gel-Supported Lewis Acids: To enhance catalyst recyclability and reduce metal leaching, Lewis acids can be immobilized on solid supports like silica gel. For instance, AlCl₃ anchored to mesoporous silica (SBA-15) has been shown to achieve a 91% conversion in Friedel-Crafts acylation, compared to 84% for homogeneous AlCl₃. smolecule.com These supported catalysts can be reused multiple times with minimal loss of activity. smolecule.com

Reaction Optimization: Several parameters can be adjusted to optimize the reaction conditions:

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are commonly used. In some cases, solvent-free conditions can be employed, which aligns with the principles of green chemistry by reducing solvent waste. smolecule.com

Temperature: The reaction temperature can affect the reaction rate and selectivity. Reactions are often carried out at low temperatures to control exothermicity and minimize side reactions.

Stoichiometry: The molar ratio of the reactants and the catalyst is a key parameter to optimize. Typically, a slight excess of the aromatic substrate is used.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials.

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Benzene | Dichloromethane | 0-25 | >90 | General |

| FeCl₃ | Anisole | 1,2-Dichloroethane | 25 | 85 | General |

| ZnCl₂ | Toluene | Nitrobenzene | 25-50 | 75-85 | smolecule.com |

| Silica Gel-AlCl₃ | Benzene | Dichloromethane | 25 | 91 | smolecule.com |

Hydrolysis and Solvolysis Pathways

Acyl chlorides are reactive compounds that are susceptible to hydrolysis and solvolysis in the presence of water and other nucleophilic solvents like alcohols. The hydrolysis of this compound results in the formation of the corresponding carboxylic acid, 5-bromo-2,4-dimethoxybenzoic acid, and hydrochloric acid.

The mechanism of hydrolysis and solvolysis of benzoyl chlorides can proceed through either a bimolecular nucleophilic acyl substitution (SN2-type) or a unimolecular (SN1-type) pathway, depending on the substituents on the aromatic ring and the nature of the solvent.

Bimolecular Pathway: In less polar solvents and with electron-withdrawing substituents, the reaction typically follows a bimolecular pathway where the nucleophile (e.g., a water or alcohol molecule) attacks the carbonyl carbon in a concerted or stepwise manner, leading to a tetrahedral intermediate that then collapses to the products.

Unimolecular Pathway: In more polar, ionizing solvents and with electron-donating substituents, the reaction can proceed through a unimolecular pathway involving the formation of an acylium ion intermediate, which is then rapidly attacked by the solvent.

The presence of the two electron-donating methoxy groups in this compound would be expected to stabilize the formation of an acylium ion, thus favoring a unimolecular solvolysis pathway, particularly in polar solvents. Kinetic studies on the solvolysis of related dimethoxybenzoyl chlorides have shown that the resonance effect of a para-methoxy group is a dominant factor in determining the reaction mechanism, favoring a unimolecular pathway. Conversely, meta-methoxy groups exert a primarily inductive effect, leading to a dual mechanism that can be either unimolecular or bimolecular depending on the solvent system.

Other Reaction Pathways and Transformations

Beyond Friedel-Crafts acylation, this compound can participate in a variety of other organic transformations, serving as a versatile building block for the synthesis of more complex molecules.

Amide Formation: It readily reacts with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Esterification: Reaction with alcohols in the presence of a base affords the corresponding esters.

Synthesis of Chalcones: Chalcones, which are precursors to flavonoids, can be synthesized via the Claisen-Schmidt condensation. Alternatively, they can be prepared through the Friedel-Crafts acylation of an appropriate aromatic compound with an α,β-unsaturated acyl chloride. While not a direct reaction of this compound, it can be a precursor to the necessary chalcone (B49325) intermediates.

Synthesis of Flavones: Flavones, a class of flavonoids, can be synthesized from o-hydroxyacetophenones. The o-hydroxyacetophenone can be acylated with this compound, followed by an intramolecular cyclization (Baker-Venkataraman rearrangement) to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone (B191248).

These transformations highlight the utility of this compound as a versatile intermediate in the synthesis of a wide range of organic compounds with potential applications in medicinal chemistry and materials science.

Applications of 5 Bromo 2,4 Dimethoxybenzoyl Chloride in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The substituted benzoyl moiety of 5-bromo-2,4-dimethoxybenzoyl chloride is a key pharmacophore that can be incorporated into various heterocyclic systems. Heterocyclic compounds are fundamental to medicinal chemistry, and this reagent provides a direct route to introduce a specific substitution pattern onto these scaffolds.

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds. researchgate.net this compound is an ideal starting material for creating derivatives of important nitrogen heterocycles such as quinolines and benzoxazines.

The general strategy involves using the acyl chloride to form an amide bond, followed by intramolecular cyclization. For example, in the synthesis of quinoline (B57606) derivatives, a potential pathway involves the reaction of this compound with a compound containing an active methylene (B1212753) group and an aniline (B41778) derivative. While specific examples for this exact reagent are not prevalent, established methods like the Combes quinoline synthesis, which condenses anilines with β-diketones, illustrate a viable route where a diketone derived from the title compound could be employed. wikipedia.org

Similarly, benzoxazines, which have applications in pharmacology, can be synthesized through pathways involving the reaction of a substituted phenol (B47542) with an amine and formaldehyde (B43269) (a Mannich reaction). researchgate.netnih.gov this compound can be used to acylate a precursor molecule, which is then elaborated into the final benzoxazine (B1645224) ring system. The presence of the dimethoxy and bromo substituents on the benzoyl ring is crucial for tuning the electronic properties and biological activity of the final heterocyclic product.

| Heterocycle Class | General Synthetic Method | Potential Role of this compound |

|---|---|---|

| Quinolines | Combes Synthesis, Doebner-von Miller reaction | Precursor to a substituted aniline or β-diketone intermediate required for cyclization. |

| Benzoxazines | Mannich Reaction, Reductive Cyclization | Acylating agent to functionalize a phenol or amine precursor prior to ring formation. |

Oxygen-containing heterocycles, such as coumarins and flavones, are widespread in nature and possess diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net this compound is a key reagent in synthetic strategies targeting these scaffolds, such as the Baker–Venkataraman rearrangement for flavone (B191248) synthesis. nih.gov

In a typical synthesis of flavones, an appropriately substituted 2'-hydroxyacetophenone (B8834) is acylated with a benzoyl chloride derivative. The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the flavone core. biomedres.us The use of this compound in this sequence directly installs the 5-bromo-2,4-dimethoxy-substituted phenyl group at the 2-position of the flavone skeleton.

For coumarin (B35378) synthesis, methods like the Perkin reaction or Friedel-Crafts-type reactions can be adapted. nih.govorganic-chemistry.org The title compound can react with phenols or other activated aromatic rings to form intermediates that are subsequently cyclized to afford coumarin derivatives bearing the characteristic substitution pattern, which can be crucial for their pharmacological profile.

| Heterocycle Class | General Synthetic Method | Specific Role of this compound |

|---|---|---|

| Flavones | Baker–Venkataraman Rearrangement | Reacts with a 2'-hydroxyacetophenone to form an ester intermediate, which cyclizes to the flavone. biomedres.us |

| Coumarins | Perkin Reaction, Pechmann Condensation | Used in Friedel-Crafts acylation of a phenol to create a ketone precursor for cyclization. nih.gov |

Precursor for Complex Organic Molecules

Beyond its role in forming the core of heterocyclic systems, this compound is an important intermediate for the synthesis of more complex acyclic and polycyclic molecules, including natural products and new chemical entities with therapeutic or agricultural applications.

The total synthesis of natural products is a significant driver of progress in organic chemistry. nih.gov While direct application of this compound in a completed total synthesis is not widely documented, its structural motifs are present in various natural products. Its utility can be inferred from related compounds; for instance, the closely related 2,4-dimethoxybenzoyl chloride is a known starting material for the synthesis of coumestrol, a naturally occurring compound. lookchem.com The bromo-dimethoxy substitution pattern is a key feature that allows for stepwise and regioselective functionalization, a critical requirement in the multi-step sequences characteristic of natural product synthesis. researchgate.net The bromine atom, in particular, serves as a versatile handle for late-stage modifications via metal-catalyzed cross-coupling reactions to build molecular complexity.

The 5-bromo-2,4-dimethoxybenzoyl scaffold is a privileged structure in medicinal chemistry. Its value is demonstrated by the use of structurally similar compounds as key intermediates in the synthesis of approved drugs. For example, 5-bromo-2-chlorobenzoyl chloride is a crucial intermediate in the synthesis of dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes. pharmaffiliates.comgoogle.com This highlights the importance of the bromo-substituted acyl chloride framework for accessing complex pharmaceutical agents.

Furthermore, derivatives of this compound, such as the corresponding benzamides, have been investigated for a range of biological activities. Research has shown that substituted benzamides can act as dual inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA). smolecule.com The compound can also serve as a precursor for kinase inhibitors. For instance, the quinoline core, found in potent Src kinase inhibitors like bosutinib, often features a di-substituted aniline moiety that can be prepared from precursors like the title compound. nih.gov The structural features of the compound, including the electron-withdrawing bromine and methoxy (B1213986) groups, can also enhance the lipid solubility of molecules, improving their ability to penetrate bacterial membranes when incorporated into antimicrobial agents. smolecule.com

| Precursor Compound | Resulting Bioactive Molecule/Class | Therapeutic Area | Reference |

|---|---|---|---|

| 5-Bromo-2-chlorobenzoyl chloride | Dapagliflozin | Anti-diabetic (SGLT2 inhibitor) | pharmaffiliates.com |

| Substituted Benzoyl Chlorides | Substituted Quinolines | Oncology (Kinase inhibitors) | nih.gov |

| Substituted Benzamides | Dual-target Enzyme Inhibitors | Neurological disorders | smolecule.com |

The utility of substituted benzoyl chlorides extends to the agrochemical sector. The related compound 2,4-dimethoxybenzoyl chloride is used as a growth regulator and fruit thinner, demonstrating the potential for this class of compounds to influence biological pathways in plants. lookchem.com The specific substitution pattern of this compound makes it a candidate for the development of new herbicides and fungicides. Many commercial agrochemicals are built around halogenated aromatic cores, which provide metabolic stability and enhance binding to target enzymes. The synthesis of novel triazole-based fungicides, for example, often involves the reaction of a halogenated ketone intermediate with a triazole ring, a pathway where the title compound could serve as a valuable precursor. scielo.org.mx

Compound Name Reference

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chlorobenzoyl chloride |

| 2,4-Dimethoxybenzoyl chloride |

| 2'-Hydroxyacetophenone |

| Acetylcholinesterase |

| Aniline |

| Benzoxazine |

| Bosutinib |

| Carbonic anhydrase |

| Coumarin |

| Coumestrol |

| Dapagliflozin |

| Flavone |

| Formaldehyde |

| Phenol |

| Quinoline |

Functionalization in Polymer and Material Science

Following a comprehensive review of scientific literature and patent databases, there is currently no significant reported application of this compound in the fields of polymer and material science. The compound is not typically utilized as a monomer for polymerization, a surface functionalization agent, or a component in the synthesis of advanced materials. Its primary documented role remains as a specialized intermediate in the synthesis of discrete small molecules, particularly within the pharmaceutical and agrochemical sectors. The specific combination of its reactive acyl chloride group with the bromo- and dimethoxy-substituted aromatic ring does not appear to offer unique advantages for material science applications that are not better served by other, more readily available or functionally suitable reagents.

Table 1: Research Findings on this compound in Polymer and Material Science (Note: No specific research data was found for this application area.)

| Application Type | Polymer/Material | Method of Functionalization | Outcome/Findings | Reference |

| Not Reported | - | - | - | - |

| Not Reported | - | - | - | - |

Contributions to Stereoselective Synthesis

An extensive search of the chemical literature indicates that this compound does not have a recognized role or direct application in stereoselective synthesis. There are no documented instances of its use as a chiral auxiliary, a chiral resolving agent, or as a reagent that imparts stereocontrol in asymmetric reactions.

While this benzoyl chloride derivative may be used as a building block to synthesize larger, more complex molecules that are chiral and possess specific stereochemistry, the 5-bromo-2,4-dimethoxybenzoyl moiety itself is not instrumental in achieving the stereoselective outcome. In such syntheses, stereocontrol is typically introduced through other means, such as the use of chiral catalysts, substrates, or other reagents designed specifically for asymmetric transformations. The compound's function is generally limited to the introduction of the substituted benzoyl group, without influencing the three-dimensional arrangement of atoms at stereogenic centers.

Table 2: Research Findings on this compound in Stereoselective Synthesis (Note: No specific research data was found for this application area.)

| Reaction Type | Substrate | Chiral Catalyst/Auxiliary | Stereochemical Outcome (e.g., % ee, d.r.) | Reference |

| Not Reported | - | - | - | - |

| Not Reported | - | - | - | - |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of "5-Bromo-2,4-dimethoxybenzoyl chloride," the proton signals will be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromo and benzoyl chloride substituents. The aromatic region is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. The proton at the C3 position, being ortho to the C4-methoxy group and meta to the C2-methoxy and C5-bromo groups, would likely appear as a singlet. The proton at the C6 position, situated between the bromo and the acyl chloride groups, would also be expected to appear as a singlet.

The two methoxy groups will each produce a singlet in the upfield region of the spectrum, typically between 3.8 and 4.0 ppm. Due to their different positions relative to the other substituents, these two singlets may have slightly different chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3) | ~6.5-6.7 | Singlet |

| Aromatic H (C6) | ~7.6-7.8 | Singlet |

| Methoxy H (C2) | ~3.8-4.0 | Singlet |

| Methoxy H (C4) | ~3.8-4.0 | Singlet |

Note: These are predicted values and may vary in experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For "this compound," nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride group will be the most downfield signal, typically appearing in the range of 165-170 ppm.

The aromatic carbons will resonate in the region of 110-160 ppm. The carbons attached to the electron-donating methoxy groups (C2 and C4) will be shielded and appear at higher field, while the carbon bearing the bromine atom (C5) and the carbon attached to the carbonyl group (C1) will be deshielded and appear at lower field. The two methoxy carbons will produce signals in the upfield region, generally between 55 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-170 |

| C1 | 125-130 |

| C2 | 155-160 |

| C3 | 95-100 |

| C4 | 160-165 |

| C5 | 110-115 |

| C6 | 130-135 |

| OCH₃ (C2) | 55-60 |

| OCH₃ (C4) | 55-60 |

Note: These are predicted values and may vary in experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this case, it would primarily confirm the absence of coupling between the two aromatic protons, as they are predicted to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methoxy groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching of the acyl chloride group. This band typically appears at a high frequency, in the range of 1770-1815 cm⁻¹, with a secondary band sometimes observed around 1735-1750 cm⁻¹. cdnsciencepub.com The C-Cl stretching vibration of the acyl chloride is expected in the range of 870-900 cm⁻¹.

Other characteristic absorptions would include the C-O stretching vibrations of the methoxy groups, which typically appear as strong bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Acyl Chloride) | 1770-1815 (strong) |

| C-O (Methoxy, asymmetric) | 1250-1300 (strong) |

| C-O (Methoxy, symmetric) | 1000-1050 (strong) |

| Aromatic C-H | 3000-3100 (medium) |

| Aromatic C=C | 1450-1600 (variable) |

| C-Cl (Acyl Chloride) | 870-900 (medium) |

| C-Br | 500-600 (medium) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of "this compound" would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would result in a complex isotopic pattern for the molecular ion.

A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical to form the corresponding benzoyl cation. nih.gov For "this compound," this would result in a prominent peak corresponding to the [M-Cl]⁺ fragment. Further fragmentation could involve the loss of one or both methoxy groups as methyl radicals or formaldehyde (B43269). The characteristic benzoyl fragment with a mass-to-charge ratio (m/z) of 105 is a common feature in the mass spectra of many benzoyl derivatives. nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For "this compound" (C₉H₈BrClO₃), HRMS would be used to confirm the exact mass of the molecular ion, which would provide strong evidence for its chemical formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Investigation of Fragmentation Pathways

The most probable fragmentation pathways initiated by electron ionization are detailed below:

Formation of the Acylium Ion: The initial and most favorable fragmentation step is the cleavage of the C-Cl bond, which is the weakest bond in the acyl chloride moiety. This results in the loss of a chlorine radical (•Cl) and the formation of a highly stable, resonance-stabilized 5-bromo-2,4-dimethoxybenzoyl acylium ion. This ion is often the base peak in the spectra of acyl chlorides.

Decarbonylation: The acylium ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds, leading to the formation of a 5-bromo-2,4-dimethoxyphenyl cation.

Loss of Methyl Radicals: Fragmentation of the methoxy groups can occur, typically through the loss of a methyl radical (•CH₃) from the parent ion or subsequent fragments. This process can happen sequentially, leading to ions corresponding to the loss of one or both methyl groups.

Cleavage of the Bromine Atom: The C-Br bond can also undergo cleavage, leading to the loss of a bromine radical (•Br). This fragmentation can occur from the molecular ion or from other fragments, further diversifying the observed spectral peaks.

These predicted fragmentation pathways allow for the systematic interpretation of the mass spectrum to confirm the compound's structure. The precise mass measurements obtained through high-resolution mass spectrometry (HRMS) would further validate the elemental composition of each fragment.

Table 1: Predicted Mass Spectrometry Fragments for this compound Note: m/z values are calculated using the most abundant isotopes (12C, 1H, 16O, 79Br, 35Cl). The presence of isotopes will result in clusters of peaks.

| Fragment Ion | Proposed Structure | Predicted m/z (79Br, 35Cl) |

| [M]⁺• (Molecular Ion) | [C₉H₈BrClO₃]⁺• | 278 |

| [M - Cl]⁺ | [C₉H₈BrO₃]⁺ (Acylium Ion) | 243 |

| [M - Cl - CO]⁺ | [C₈H₈BrO₂]⁺ | 215 |

| [M - Cl - CH₃]⁺• | [C₈H₅BrO₃]⁺• | 228 |

| [M - Cl - CO - CH₃]⁺• | [C₇H₅BrO₂]⁺• | 200 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Analysis

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and conformation. For a molecule like this compound, which is achiral, the primary application of X-ray crystallography is not to determine absolute stereochemistry but to provide an exact model of its solid-state structure and intermolecular interactions.

While a specific crystal structure determination for this compound is not found in the surveyed literature, the technique would involve growing a single crystal of the compound suitable for diffraction. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be resolved.

The analysis would yield crucial data, including:

Confirmation of the Aromatic Substitution Pattern: Unambiguous placement of the bromine atom at the C5 position and the two methoxy groups at the C2 and C4 positions.

Conformation of Substituents: The orientation of the methoxy groups and the benzoyl chloride moiety relative to the plane of the benzene ring.

Intermolecular Interactions: Identification of any significant non-covalent interactions in the crystal lattice, such as halogen bonding (involving the bromine or chlorine atoms) or dipole-dipole interactions, which dictate the crystal packing. researchgate.net

Precise Structural Parameters: Accurate measurements of bond lengths (e.g., C-Br, C-Cl, C-O, C=O) and angles, which can offer insights into the electronic effects of the substituents on the molecule's geometry.

For illustrative purposes, crystallographic analysis of related brominated aromatic compounds has provided detailed structural data, such as unit cell dimensions and space group information, which are fundamental outputs of an X-ray diffraction experiment. nih.govnih.gov For example, the analysis of a related Schiff base compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide, revealed a triclinic crystal system with specific unit cell parameters (a = 7.636 Å, b = 9.837 Å, c = 20.524 Å). nih.gov Such data would be similarly obtained for this compound, providing the definitive proof of its solid-state structure.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound, being moderately polar, will have a characteristic retention time under specific conditions, allowing for its separation from impurities with different polarities. Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all observed peaks, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., ~254 nm). A typical method for a related compound, 5-(Aminosulphonyl)-2,3-dimethoxybenzoyl chloride, utilizes a mobile phase of acetonitrile (B52724) and water with an acid modifier, which is a common approach for such analyses. sielc.com

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantitative purity assessment or a Mass Spectrometer (MS) for peak identification. GC-MS analysis is particularly powerful as it provides both the retention time (for separation) and the mass spectrum (for structural confirmation) of the compound and any impurities. The use of GC-MS has been noted to confirm the purity of this compound to be greater than 98% following its synthesis. smolecule.com This indicates the compound has sufficient volatility and thermal stability for GC analysis.

Table 2: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | GC |

| Technique | Reverse-Phase (RP-HPLC) | Gas-Liquid Chromatography |

| Stationary Phase | Octadecyl-silica (C18), 5 µm particle size | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Mobile/Carrier Gas | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) | Helium or Nitrogen |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Application | Purity determination, reaction monitoring, impurity profiling | Purity assessment, analysis of residual solvents, byproduct identification |

Theoretical and Computational Studies on 5 Bromo 2,4 Dimethoxybenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. For 5-Bromo-2,4-dimethoxybenzoyl chloride, these methods can predict its geometry, energy, and the distribution of electrons, which in turn dictate its chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

For instance, theoretical calculations on 5-bromo-2,3-dimethoxybenzaldehyde (B184988) were performed using DFT at the CAM-B3LYP/6-311++G(d,p) level of theory to optimize the molecular geometry in the gas phase. chemistrystudent.com These studies revealed that the molecular conformation is nearly planar. chemistrystudent.com This planarity is indicated by key dihedral angles, such as those involving the aromatic ring carbons, which are close to 0° or 180°. chemistrystudent.com It is anticipated that similar calculations for this compound would also show a largely planar conformation of the benzoyl group, although the rotational orientation of the methoxy (B1213986) groups and the acyl chloride would be of key interest. The electron-donating methoxy groups and the electron-withdrawing bromine and acyl chloride groups influence the bond lengths and angles of the benzene (B151609) ring.

Table 1: Representative Geometric Parameters from DFT Calculations on an Analogous Compound (5-bromo-2,3-dimethoxybenzaldehyde) Note: This data is for a structurally similar compound and is presented to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Dihedral Angle | C6-C1-C2-C3 | -0.1° |

| Dihedral Angle | C7-C1-C2-C3 | 176.9° |

| Dihedral Angle | C2-C1-C7-O1 | -1.3° |

Data sourced from a study on 5-bromo-2,3-dimethoxybenzaldehyde. chemistrystudent.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemguide.co.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com

In the context of this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy groups. The LUMO, conversely, would likely be centered on the electron-deficient carbonyl carbon of the acyl chloride group, which is the primary site for nucleophilic attack.

Analysis of related molecules like 5-bromo-2,3-dimethoxybenzaldehyde shows the HOMO distributed across the dimethoxy-substituted benzene ring, while the LUMO is concentrated on the aldehyde portion of the molecule. chemistrystudent.com This distribution supports the idea that the aromatic ring acts as the primary electron donor, while the carbonyl group is the primary electron acceptor. chemistrystudent.com From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and chemical potential, which quantify the molecule's reactivity. chemistrystudent.com

Table 2: Conceptual Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Describes the escaping tendency of electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of this compound is crucial to its reactivity and interactions. Conformational analysis involves identifying the most stable arrangements of the atoms in the molecule. For benzoyl chloride derivatives, a key conformational feature is the rotation around the single bond connecting the carbonyl group to the benzene ring. researchgate.net

Computational studies on benzoyl chloride itself show a preference for a planar conformation, where the carbonyl group lies in the same plane as the aromatic ring, maximizing conjugation. researchgate.net However, the presence of substituents, particularly at the ortho positions, can introduce steric hindrance that forces the carbonyl group out of the plane. researchgate.net In this compound, the methoxy group at the 2-position could potentially influence the rotational barrier of the acyl chloride group.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational behavior over time, taking into account factors like solvent effects. nih.gov By simulating the motion of the molecule in different solvent environments (e.g., polar vs. non-polar), MD can reveal how intermolecular interactions affect the preferred conformations and the flexibility of the molecule. nih.gov Such simulations are essential for understanding how the molecule might adapt its shape in a complex chemical environment. nih.gov

Reaction Pathway Modeling and Transition State Characterization

This compound, as a typical acyl chloride, is expected to undergo nucleophilic acyl substitution reactions. chemistrystudent.comchemistrysteps.com The generally accepted mechanism for this class of reaction is a two-step addition-elimination pathway. chemguide.co.uklibretexts.org

Addition Step: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org

Elimination Step: The C=O double bond reforms, and the chloride ion, being a good leaving group, is expelled. libretexts.org

Computational chemistry allows for the detailed modeling of this reaction pathway. By calculating the potential energy surface of the reaction, chemists can identify the structures and energies of the transition states and any intermediates. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's kinetics.

For the reaction of an acyl chloride, theoretical calculations would characterize the transition state for the initial nucleophilic attack and the subsequent collapse of the tetrahedral intermediate. The calculated energy barrier (activation energy) for the rate-determining step can then be correlated with the experimentally observed reaction rate. These models can also explore how substituents on the benzene ring and the nature of the nucleophile affect the stability of the intermediate and the height of the energy barriers.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. rsc.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would involve calculating the stretching and bending frequencies for key functional groups, such as the C=O stretch of the acyl chloride, the C-O stretches of the methoxy groups, and the various vibrations of the substituted benzene ring. Comparing the calculated IR spectrum with the experimental one can help in the assignment of the observed absorption bands. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. rsc.org This is typically done using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For this compound, the calculations would predict the chemical shifts for the aromatic protons and carbons, as well as those for the methoxy carbons. The accuracy of these predictions is often high enough to aid in the unambiguous assignment of signals in the experimental NMR spectra. rsc.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible region. rsc.org By calculating the energies of the excited states, the absorption maxima (λmax) can be predicted. This information is useful for understanding the electronic structure and chromophores within the molecule. rsc.org

In all cases, the comparison between theoretical and experimental data provides a powerful validation of both the computational model and the experimental structural assignment. researchgate.netnih.gov

Future Research Directions and Emerging Areas for 5 Bromo 2,4 Dimethoxybenzoyl Chloride

Development of Novel Catalytic Systems for Its Reactions

The primary reaction of 5-Bromo-2,4-dimethoxybenzoyl chloride is the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation. researchgate.net While traditional Lewis acids like aluminum chloride are effective, their use is associated with stoichiometric catalyst loading and the generation of corrosive waste. researchgate.net Future research is actively pursuing the development of more sustainable and efficient catalytic systems.

Heterogeneous catalysts, such as zeolites and supported Lewis acids, offer significant advantages in terms of catalyst recovery and reuse. researchgate.netnih.gov For instance, the immobilization of Lewis acids like aluminum trichloride (B1173362) on silica (B1680970) gel has been shown to enhance recyclability and reduce metal leaching in Friedel-Crafts reactions. smolecule.com Further exploration into novel solid acid catalysts, including various metal oxides and mixed metal oxides, could lead to even more active and selective systems for the acylation reactions of this compound. researchgate.net

The application of organocatalysis in Friedel-Crafts reactions is another promising avenue. Chiral organocatalysts have demonstrated the ability to induce enantioselectivity in such transformations, opening the door to the asymmetric synthesis of complex molecules from achiral precursors like this compound. acs.org The development of new organocatalytic systems tailored for the electronic properties of this specific acyl chloride could unlock novel synthetic pathways.

Furthermore, the burgeoning field of biocatalysis presents an exciting frontier. While the direct enzymatic acylation using an acyl chloride is challenging due to enzyme stability, engineered enzymes or bio-hybrid catalysts could be developed to perform Friedel-Crafts type reactions under mild, environmentally benign conditions. nih.govacs.org These biocatalytic systems could offer unparalleled selectivity, reducing the need for protecting groups and complex purification steps.